(3S)-3-(acetylsulfanyl)oxolane-2,5-dione
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Overview
Description
(3S)-3-(acetylsulfanyl)oxolane-2,5-dione is an organic compound with a unique structure that includes an oxolane ring substituted with an acetylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(acetylsulfanyl)oxolane-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxolane-2,5-dione and acetyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The oxolane-2,5-dione is reacted with acetyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(acetylsulfanyl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the oxolane ring can lead to the formation of diols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-(acetylsulfanyl)oxolane-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-(acetylsulfanyl)oxolane-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfanyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(methylsulfanyl)oxolane-2,5-dione: Similar structure but with a methyl group instead of an acetyl group.
(3S)-3-(ethylsulfanyl)oxolane-2,5-dione: Similar structure but with an ethyl group instead of an acetyl group.
(3S)-3-(propylsulfanyl)oxolane-2,5-dione: Similar structure but with a propyl group instead of an acetyl group.
Uniqueness
(3S)-3-(acetylsulfanyl)oxolane-2,5-dione is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
S-[(3S)-2,5-dioxooxolan-3-yl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c1-3(7)11-4-2-5(8)10-6(4)9/h4H,2H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTFMWCHTGEJHA-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1CC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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